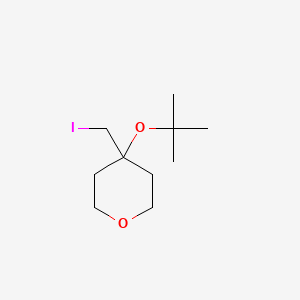![molecular formula C10H8BrN3O B13309745 1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13309745.png)
1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one is a compound that features a brominated phenyl ring and a triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, a five-membered heterocyclic structure containing three nitrogen atoms, imparts unique chemical properties to the compound.
Métodos De Preparación
The synthesis of 1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-nitrobenzaldehyde and 1H-1,2,4-triazole.
Reduction: The nitro group in 5-bromo-2-nitrobenzaldehyde is reduced to an amine group using a reducing agent like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Condensation: The resulting amine is then condensed with 1H-1,2,4-triazole in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is a mechanism of action for its potential anticancer activity.
Comparación Con Compuestos Similares
1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one can be compared with other similar compounds:
1-[5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-[5-Methyl-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one: The presence of a methyl group instead of bromine can lead to differences in electronic properties and steric effects.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C10H8BrN3O |
|---|---|
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
1-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H8BrN3O/c1-7(15)9-4-8(11)2-3-10(9)14-6-12-5-13-14/h2-6H,1H3 |
Clave InChI |
OTNBEGRZIFTGCD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)Br)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



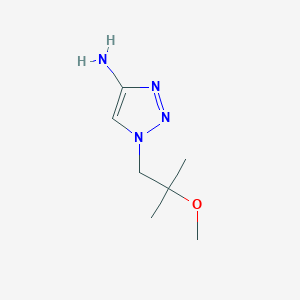
![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)
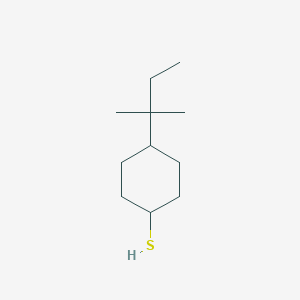
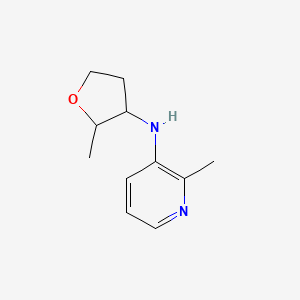
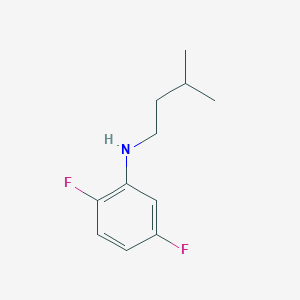
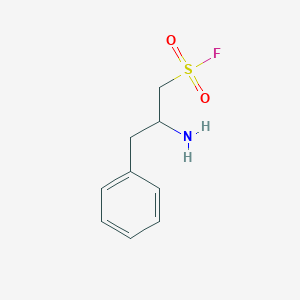
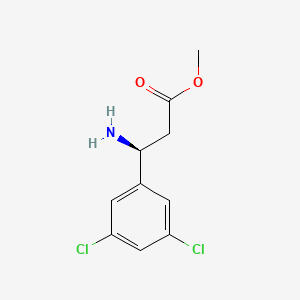
![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)
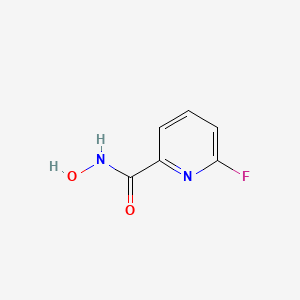

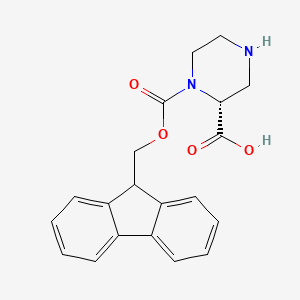
![6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13309733.png)
